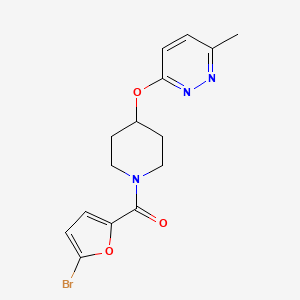
(5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16BrN3O3 and its molecular weight is 366.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant potential in various biological applications. With its unique structural features, including a brominated furan ring and a piperidine moiety, this compound belongs to a class of heterocyclic compounds known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen. |
| Bromine Substitution | Enhances biological activity through increased reactivity. |
| Piperidine Moiety | A six-membered ring containing nitrogen, contributing to its pharmacological properties. |
| Pyridazine Linkage | Adds to the complexity and potential interactions with biological targets. |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple nitrogen atoms and functional groups suggests that this compound may modulate the activity of various biological pathways.
- Binding Affinity : Interaction studies indicate that this compound has a high binding affinity to specific enzymes, potentially inhibiting their activity.
- Metabolic Pathways : The compound may undergo metabolic transformations that enhance or alter its biological effects within the body.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting tumor growth and angiogenesis:
- In Vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .
| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM after 72h |
|---|---|---|
| MCF-7 | 8.47 | 15.05 |
| HeLa | 9.22 | 30.38 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness against resistant strains highlights its potential as an antibiotic agent in treating infections that are difficult to manage with conventional antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (5-Bromofuran-2-yl)(4-(6-(4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | Furan ring, bromine substitution, multiple nitrogen heterocycles | Antitumor, antimicrobial | Complex multi-cyclic structure |
| 5-Bromopyridin-2(3H)-one | Brominated pyridine | Varies by derivative | Lacks piperazine |
| (4-Aminopyridazinyl)(piperazinyl)methanone | Piperazine core | Varies by derivative | Lacks furan ring |
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound in preclinical settings:
- Study on Anticancer Activity : A study demonstrated that the compound effectively inhibited angiogenesis in tumor tissues through CAM assays, showing significant promise as an anticancer agent .
- Antimicrobial Efficacy Study : Research indicated that the compound exhibited strong antibacterial effects against MRSA strains, suggesting its utility in developing new antibiotics .
特性
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-10-2-5-14(18-17-10)21-11-6-8-19(9-7-11)15(20)12-3-4-13(16)22-12/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNBMGTYQZSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













